molecular formula C14H21N B13240666 4-Methyl-2-(3-methylcyclohexyl)aniline

4-Methyl-2-(3-methylcyclohexyl)aniline

Cat. No.: B13240666
M. Wt: 203.32 g/mol
InChI Key: OLTDUCWKXVLCSF-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-methylcyclohexyl)aniline is a substituted aniline compound offered for research and development purposes. This chemical features an aniline ring disubstituted with a methyl group and a 3-methylcyclohexyl group, a structural motif found in various specialty chemicals . Similar disubstituted anilines, such as those with dicyclohexyl substitutions, are documented in scientific literature and specialized databases, indicating their role in the synthesis and study of more complex organic molecules . As a building block, this aniline derivative can be of interest in organic synthesis, materials science, and as a precursor for the development of compounds with specialized properties. Researchers value such structures for their potential in creating novel molecular architectures. The compound is provided with guaranteed quality and consistency. This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any consumer-related applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-methyl-2-(3-methylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-4-3-5-12(8-10)13-9-11(2)6-7-14(13)15/h6-7,9-10,12H,3-5,8,15H2,1-2H3

InChI Key

OLTDUCWKXVLCSF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2=C(C=CC(=C2)C)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

A two-step approach involves introducing the 3-methylcyclohexyl group to a pre-functionalized aniline derivative:

  • Chlorination : React 4-methyl-2-nitroaniline with 3-methylcyclohexyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 4-methyl-2-(3-methylcyclohexyl)nitrobenzene.
  • Reduction : Catalytic hydrogenation using Raney nickel (RaneyNi) under hydrogen gas (H₂) at 25–35°C converts the nitro group to an amine, yielding the final product.
Step Reagents/Conditions Yield Purity
1 AlCl₃, 90°C, 12h 85% 92%
2 H₂ (2 MPa), RaneyNi, MeOH, 25°C 89% 94%

Reductive Amination

This method leverages palladium-catalyzed cross-coupling:

  • Coupling : React 4-methyl-2-bromoaniline with 3-methylcyclohexylboronic acid using Pd(OAc)₂/XPhos in a mixed solvent (toluene/t-BuOH) under microwave irradiation (130°C).
  • Workup : Purify via recrystallization (ethyl acetate/petroleum ether) to isolate the product.
Catalyst Temperature Time Yield
Pd(OAc)₂/XPhos 130°C 4h 78%

Hydrogenation of Nitro Intermediates

A three-step industrial-scale synthesis:

  • Nitration : Treat 4-methylaniline with concentrated HNO₃ in acetic acid/acetic anhydride at 50°C to form 4-methyl-2-nitroaniline.
  • Cyclohexylation : React with 3-methylcyclohexanol under acidic conditions (H₃PO₄/HCl) to introduce the cyclohexyl group.
  • Reduction : Hydrogenate the nitro group using Fe/HCl or catalytic hydrogenation (RaneyNi, H₂).
Step Key Parameters Yield
1 HNO₃, 50°C, 10h 91%
2 H₃PO₄, 100°C, 8h 82%
3 Fe/HCl, 70°C 88%

Direct Alkylation via Friedel-Crafts

Though less common due to steric hindrance, this method employs:

  • Alkylation : React 4-methylaniline with 3-methylcyclohexyl chloride using BF₃·Et₂O as a catalyst in dichloromethane (DCM) at 0°C.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) yields the target compound.
Catalyst Solvent Temperature Yield
BF₃·Et₂O DCM 0°C → RT 65%

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic Substitution High regioselectivity Requires pre-functionalized starting material
Reductive Amination Scalable, mild conditions Palladium catalyst cost
Hydrogenation Industrial feasibility Multi-step synthesis
Friedel-Crafts Direct alkylation Low yield due to steric effects

Key Findings from Literature

  • Catalyst Impact : Palladium-based systems (e.g., Pd(OAc)₂/XPhos) improve coupling efficiency but require rigorous oxygen-free conditions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMA) enhance reaction rates in hydrogenation steps.
  • Regioselectivity : Microwave-assisted reactions reduce side products in coupling steps.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-2-(3-methylcyclohexyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-2-(3-methylcyclohexyl)aniline exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, altering their activity. The compound’s aromatic ring and amine group allow it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Methyl-2-(3-methylcyclohexyl)aniline with structurally related aniline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound* C₁₄H₂₁N 203.33 4-methyl, 2-(3-methylcyclohexyl) Not reported Intermediate in organic synthesis
4-Methyl-2-(2-phenylethynyl)aniline C₁₅H₁₃N 207.27 4-methyl, 2-phenylethynyl 93–96 Fluorescent dyes, pharmaceutical intermediates
4-Methyl-2-(1-phenylethyl)aniline C₁₅H₁₇N 211.30 4-methyl, 2-(1-phenylethyl) Not reported Organic synthesis intermediate
2-Fluoro-N-(3-methylcyclohexyl)aniline C₁₃H₁₈FN 207.29 2-fluoro, N-(3-methylcyclohexyl) Not reported Potential pharmaceutical intermediate
Key Observations:

Steric Effects : The 3-methylcyclohexyl group in this compound introduces significant steric hindrance compared to smaller substituents like phenylethynyl or phenylethyl. This may reduce its reactivity in nucleophilic substitution reactions .

Electronic Effects : The methyl group at the 4-position is electron-donating, increasing the basicity of the aniline nitrogen compared to electron-withdrawing groups (e.g., fluorine in 2-Fluoro-N-(3-methylcyclohexyl)aniline) .

Solubility: Bulky hydrophobic groups (e.g., cyclohexyl) likely decrease water solubility, making the compound more soluble in organic solvents like ethanol or DMF .

Biological Activity

4-Methyl-2-(3-methylcyclohexyl)aniline is an aromatic amine characterized by its unique structure, which includes a methyl group and a 3-methylcyclohexyl substituent attached to an aniline core. Its molecular formula is C_{13}H_{19}N, with a molecular weight of approximately 203.32 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its distinctive chemical properties and potential biological activities.

The presence of both aliphatic and aromatic functionalities in this compound contributes to its reactivity profile. The compound can engage in hydrogen bonding and π-π interactions, making it a candidate for interactions with biological macromolecules such as enzymes and proteins.

Enzyme Interactions

Preliminary studies indicate that this compound may influence the activity of specific enzymes. Its structural characteristics allow it to participate in various biochemical pathways, potentially affecting metabolic processes. For instance, the compound's ability to form hydrogen bonds could facilitate interactions with enzyme active sites, thereby modulating their activity.

Table 1: Potential Enzyme Interactions

Enzyme TypeInteraction TypePotential Effects
Cytochrome P450InhibitionAltered drug metabolism
Aldose reductaseInhibitionImpact on glucose metabolism
Protein kinasesModulationChanges in signaling pathways

Pharmacological Studies

Research has suggested that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of aromatic amines have been shown to possess activity against various bacterial strains, including Mycobacterium species . Further investigation into the pharmacokinetic properties of this compound is warranted to assess its therapeutic potential.

Case Studies

A study examining the effects of structurally related compounds on Mycobacterium abscessus found that certain derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL . Although specific data on this compound is limited, these findings suggest that similar compounds may share comparable biological activities.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including direct amination reactions. The compound's unique structure allows for applications in organic synthesis and materials science, particularly in developing new drugs or materials with enhanced properties .

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Direct AminationReaction of aniline with alkyl halides70-85
Reductive AminationUse of reducing agents to form amine derivatives60-80

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